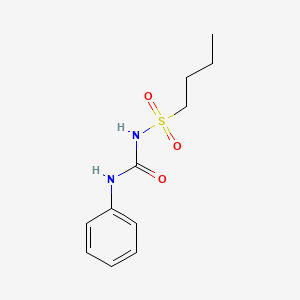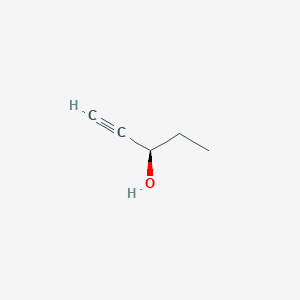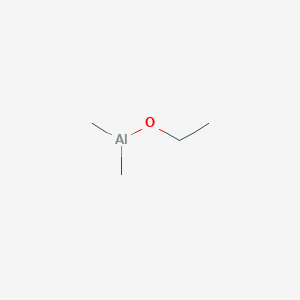
Ethoxy(dimethyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy(dimethyl)alumane, also known as ethoxy(dimethyl)aluminum, is an organoaluminum compound with the molecular formula C₄H₁₁AlO. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often used as a reagent in organic synthesis.
Preparation Methods
Ethoxy(dimethyl)alumane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylaluminum with ethanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
[ \text{Al(CH}_3\text{)}_3 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Al(CH}_3\text{)}_2\text{OC}_2\text{H}_5 + \text{CH}_4 ]
In industrial settings, the production of this compound may involve more complex processes to ensure high purity and yield. These methods often include purification steps such as distillation and crystallization.
Chemical Reactions Analysis
Ethoxy(dimethyl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products. This reaction typically requires strong oxidizing agents.
Reduction: this compound can act as a reducing agent in certain reactions, particularly in the reduction of carbonyl compounds.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.
Scientific Research Applications
Ethoxy(dimethyl)alumane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of carbonyl compounds.
Biology: The compound is used in the preparation of certain biological molecules and as a catalyst in biochemical reactions.
Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, coatings, and other materials. It is also used as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ethoxy(dimethyl)alumane involves its ability to donate or accept electrons in chemical reactions. The aluminum atom in the compound can form coordination complexes with other molecules, facilitating various chemical transformations. The ethoxy group can also participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
Ethoxy(dimethyl)alumane can be compared with other organoaluminum compounds such as trimethylaluminum and triethylaluminum. While all these compounds are used as reagents in organic synthesis, this compound is unique due to the presence of the ethoxy group, which imparts different reactivity and selectivity in chemical reactions.
Similar Compounds
Trimethylaluminum (Al(CH₃)₃): Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Triethylaluminum (Al(C₂H₅)₃): Used in the production of polyethylene and other polymers.
Diethylaluminum chloride (Al(C₂H₅)₂Cl): Used as a catalyst in the Ziegler-Natta polymerization of olefins.
This compound stands out due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
6063-59-8 |
|---|---|
Molecular Formula |
C4H11AlO |
Molecular Weight |
102.11 g/mol |
IUPAC Name |
ethoxy(dimethyl)alumane |
InChI |
InChI=1S/C2H5O.2CH3.Al/c1-2-3;;;/h2H2,1H3;2*1H3;/q-1;;;+1 |
InChI Key |
MWNKMBHGMZHEMM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Al](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


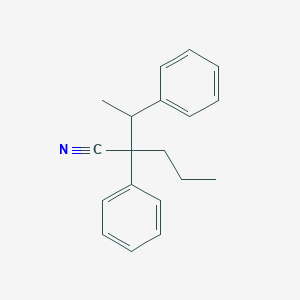
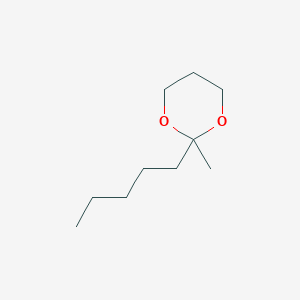
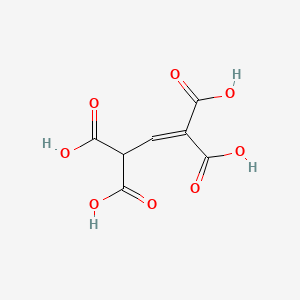
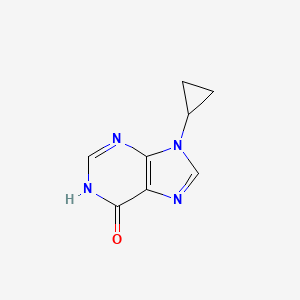
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)
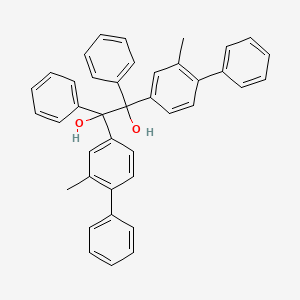




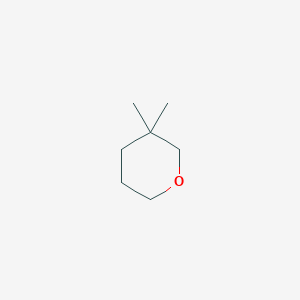
![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)
